molecular formula C10H13ClFNO B13576832 (1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans

(1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans

Cat. No.: B13576832
M. Wt: 217.67 g/mol
InChI Key: NOZQRYOLXSZOIX-UHFFFAOYSA-N
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Description

(1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclobutane ring substituted with an amino group and a fluorophenyl group, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction. This involves the reaction of an alkene with a suitable diene or another alkene under UV light or using a photoinitiator.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For example, a halogenated cyclobutane derivative can be reacted with ammonia or an amine under basic conditions.

    Fluorophenyl Substitution: The fluorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amino group to an amine or the hydroxyl group to a hydrocarbon.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying ring strain and stereochemistry.

Biology

In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry.

Medicine

Medically, this compound has potential as a pharmaceutical intermediate. Its structural features suggest it could be a candidate for drug development, particularly in the areas of central nervous system disorders or as an anti-inflammatory agent.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorophenyl group can participate in π-π interactions or halogen bonding. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1s,3s)-3-Amino-3-phenylcyclobutan-1-olhydrochloride: Similar structure but lacks the fluorine atom.

    (1s,3s)-3-Amino-3-(4-fluorophenyl)cyclobutan-1-olhydrochloride: Similar structure with the fluorine atom in a different position.

    (1s,3s)-3-Amino-3-(2-chlorophenyl)cyclobutan-1-olhydrochloride: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a more potent compound compared to its non-fluorinated analogs.

Properties

Molecular Formula

C10H13ClFNO

Molecular Weight

217.67 g/mol

IUPAC Name

3-amino-3-(2-fluorophenyl)cyclobutan-1-ol;hydrochloride

InChI

InChI=1S/C10H12FNO.ClH/c11-9-4-2-1-3-8(9)10(12)5-7(13)6-10;/h1-4,7,13H,5-6,12H2;1H

InChI Key

NOZQRYOLXSZOIX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=CC=C2F)N)O.Cl

Origin of Product

United States

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